3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride 3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2567498-65-9
VCID: VC5801078
InChI: InChI=1S/C13H14N2O.ClH/c16-13-3-1-2-12(8-13)10-15-9-11-4-6-14-7-5-11;/h1-8,15-16H,9-10H2;1H
SMILES: C1=CC(=CC(=C1)O)CNCC2=CC=NC=C2.Cl
Molecular Formula: C13H15ClN2O
Molecular Weight: 250.73

3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride

CAS No.: 2567498-65-9

Cat. No.: VC5801078

Molecular Formula: C13H15ClN2O

Molecular Weight: 250.73

* For research use only. Not for human or veterinary use.

3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride - 2567498-65-9

Specification

CAS No. 2567498-65-9
Molecular Formula C13H15ClN2O
Molecular Weight 250.73
IUPAC Name 3-[(pyridin-4-ylmethylamino)methyl]phenol;hydrochloride
Standard InChI InChI=1S/C13H14N2O.ClH/c16-13-3-1-2-12(8-13)10-15-9-11-4-6-14-7-5-11;/h1-8,15-16H,9-10H2;1H
Standard InChI Key DQSGMRPBTGMDRV-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)O)CNCC2=CC=NC=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

3-[(Pyridin-4-ylmethylamino)methyl]phenol hydrochloride (C₁₃H₁₅ClN₂O) is the hydrochloride salt of the free base 3-({[(pyridin-4-yl)methyl]amino}methyl)phenol. Its molecular weight is 250.73 g/mol, and it features a phenol ring linked via a methylene bridge to a pyridylmethylamine group, protonated at the amine nitrogen to form the hydrochloride salt .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₅ClN₂O
Molecular Weight250.73 g/mol
IUPAC Name3-[(pyridin-4-ylmethylamino)methyl]phenol hydrochloride
SMILESC1=CC(=CC(=C1)O)CNCC2=CC=NC=C2.Cl
InChIKeyRSXSJMSASXLVOY-UHFFFAOYSA-N.Cl

The free base (C₁₃H₁₄N₂O) exhibits a planar pyridine ring (dihedral angle: 11.9° relative to the central piperidone in analogous structures) and a flexible methylamino linker, enabling conformational adaptability . Protonation at the amine enhances solubility, a critical feature for bioavailability in pharmacological applications .

Synthesis and Characterization

The synthesis of 3-[(pyridin-4-ylmethylamino)methyl]phenol hydrochloride involves a multi-step protocol, as inferred from analogous compounds :

  • Condensation: 4-Pyridinecarboxaldehyde reacts with 3-hydroxybenzaldehyde and 4-piperidone hydrate hydrochloride in dilute acetic acid under HCl gas, forming a bis-arylidene piperidone intermediate .

  • N-Sulfonylation: The intermediate undergoes sulfonylation with benzenesulfonyl chloride in dichloromethane, followed by recrystallization .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, confirmed via NMR and X-ray crystallography in related structures .

Table 2: Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYield
CondensationAcetic acid, HCl gas, RT, 24 h65–70%
SulfonylationDichloromethane, pyridine, 6 h80–85%
Salt FormationHCl in methanol/dichloromethane90–95%

Crystallographic data for the free base (e.g., space group P2₁/n, monoclinic system) reveal a twisted conformation between the pyridyl and phenolic rings (dihedral angle: 45.7°), stabilized by intramolecular hydrogen bonds .

Analogous 3,5-bis(arylidene)-4-piperidones inhibit LPS-induced NO secretion in RAW264.7 macrophages (IC₅₀: 6.0 μM), comparable to the reference standard pyrrolidine dithiocarbamate (PDTC) . The hydrochloride salt’s enhanced solubility likely improves bioavailability, potentiating similar effects.

Adenosine Receptor Modulation

Amino-3,5-dicyanopyridines with pyridyl substituents demonstrate nanomolar affinity for adenosine receptors (A₁, A₂A, A₃), suggesting potential applications in neurology and immunology . The pyridylmethylamino group in 3-[(pyridin-4-ylmethylamino)methyl]phenol may similarly interact with G-protein-coupled receptors.

Applications and Future Directions

The compound’s dual aromatic-amine architecture positions it as a versatile scaffold for drug development:

  • Anti-Inflammatory Agents: Structural analogs reduce NO production by >50% at 6.0 μM, indicating promise for treating inflammatory disorders .

  • Central Nervous System Therapeutics: Pyridine derivatives modulate adenosine receptors, implicating potential in Parkinson’s disease or anxiety .

  • Chemical Probes: The hydrochloride salt’s stability facilitates use in biochemical assays to study receptor-ligand interactions.

Future research should prioritize:

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in murine models.

  • Structural Optimization: Modify the methylene linker or pyridyl substituents to enhance selectivity.

  • Target Identification: Employ high-throughput screening to map additional biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator